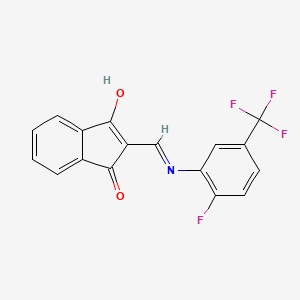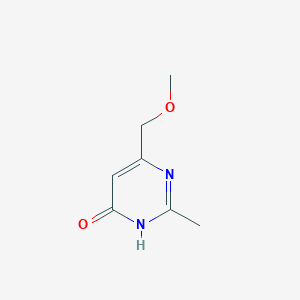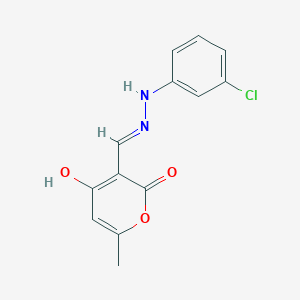![molecular formula C13H11Cl2NO2 B1417548 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 55118-98-4](/img/structure/B1417548.png)
2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione
Overview
Description
“2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione” is a chemical compound with the molecular formula C13H11Cl2NO2 . It is a derivative of aniline, which is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanedione ring with a methylene group linked to a 3,5-dichloroanilino group . The exact structure can be found in chemical databases like PubChem .Scientific Research Applications
Crystal Structure and Synthesis
- Crystal Structure Analysis : The crystal structure of 2-methyl-1,3-cyclohexanedione, a compound similar to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, has been analyzed using X-ray methods. The study revealed that molecules are present in the enolized form in the crystal and form hydrogen bonds, linking molecules into planar chains (Katrusiak, 1993).
- Preparation Techniques : The preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) has been explored, showing a purity of 99.8% and an improved yield from 84.2% to 92.8%. This synthesis process provides insights into the potential methods for synthesizing similar compounds (Wang Li-xian & W. Hong, 2006).
Chemical Transformations and Properties
- Synthesis and Structural Characterization : Research on the synthesis and crystal structure of 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) provides valuable insights into the chemical transformations and structural properties of similar compounds (Z. Zhang et al., 2013).
- Biological Activity : A study on the synthesis and characterization of biologically active 2 (Dimethylamino) Cyclohexane-1, 3-Dione, which is structurally related to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, offers insights into the potential biological applications of such compounds (V. Jeyachandran, 2021).
- Inclusion Properties in Crystals : The inclusion properties of hydrogen-bonded 1,3-cyclohexanedione cyclamers in crystals provide a basis for understanding how similar compounds might behave in crystalline structures (M. C. Etter et al., 1990).
Advanced Synthesis Methods
- Ultrasonic Catalysis : An advanced synthesis method involving the use of urea and ultrasound for the preparation of arylmethylene bis derivatives, related to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, highlights efficient and environmentally friendly production techniques (Ji-tai Li et al., 2012).
Phase Transition Studies
- Phase Transition Analysis : The phase transition in crystals similar to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, induced by the ordering of methylene groups, offers insights into the physical properties and stability of these compounds under different conditions (A. Katrusiak, 2000).
properties
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-9(15)6-10(5-8)16-7-11-12(17)2-1-3-13(11)18/h4-7,17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYYJGPFAYLJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



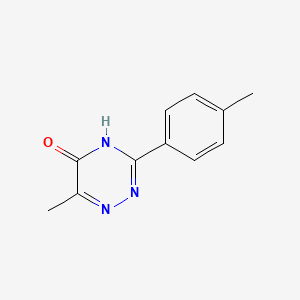
![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)
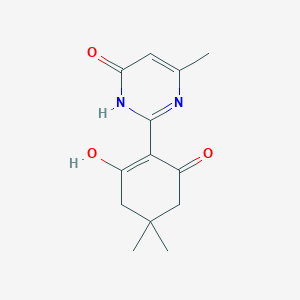
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
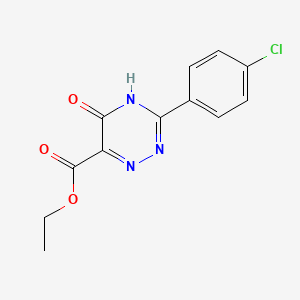
![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)
![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)
